cis-Bidrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18250-63-0 |
|---|---|
Molecular Formula |
C8H16NO5P |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
[(Z)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6- |
InChI Key |
VEENJGZXVHKXNB-SREVYHEPSA-N |
SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
Isomeric SMILES |
C/C(=C/C(=O)N(C)C)/OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
density |
Relative density (water = 1): 1.216 (15 °C) |
flash_point |
93 °C c.c. |
Other CAS No. |
18250-63-0 141-66-2 |
physical_description |
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |
solubility |
Solubility in water: miscible |
vapor_pressure |
Vapor pressure, Pa at 20 °C: 0.013 |
Origin of Product |
United States |
Structural and Stereochemical Considerations in Cis Bidrin Research
Stereoisomerism and Its Significance in Biological Activity Studies
The stereochemical configuration of a molecule, such as cis-Bidrin, is a critical determinant of its biological activity, environmental fate, and toxicological profile epa.govorganic-chemistry.orgchemistrydocs.com. In the context of pesticides, even subtle differences in spatial arrangement can lead to significant variations in efficacy, target specificity, and interactions within biological systems organic-chemistry.org.
For dicrotophos (B1670484), the E-isomer consistently demonstrates greater insecticidal activity compared to the Z-isomer (this compound) epa.govherts.ac.ukorst.eduhealthcouncil.nl. This differential activity is attributed to their distinct interactions with acetylcholinesterase (AChE), the enzyme that dicrotophos inhibits to exert its pesticidal effect epa.govontosight.aiherts.ac.uknih.govhealthcouncil.nlontosight.aica.govnih.gov. The active site of AChE is chiral, meaning it can preferentially bind to and be inhibited by one stereoisomer over another, thereby explaining the observed differences in potency chemistrydocs.com.
Beyond insecticidal action, studies have also investigated the phytotoxic effects of this compound. Research on elms, for instance, examined the phytotoxicity of "Bidrin (30 to 50 percent cis-isomer)," revealing that higher concentrations could lead to complete defoliation ufl.edu. Another study involving "Bidrin (75 percent cis-isomer)" in American elms also reported phytotoxicity ufl.edu. Conversely, early experiments with implanting systemic "Bidrin (3-hydroxy-N,N-dimethyl cis-crotonamide dimethyl phosphate)" into slash pines for pest control indicated it was not phytotoxic at certain dosages, although further evaluation was recommended for repeated applications usda.govusda.govoup.com. These findings underscore that even the less insecticidally active cis-isomer can elicit notable biological responses in plants, emphasizing the importance of isomer-specific evaluation.
The following table summarizes key physical properties of the E- and Z-isomers of Dicrotophos, particularly their octanol/water partition coefficients (Kow), which are indicative of their lipophilicity and environmental partitioning behavior epa.gov.
| Property | E-isomer (trans-Dicrotophos) | Z-isomer (cis-Dicrotophos) | Unit | Source |
| Octanol/Water Partition Coefficient (Kow) | 2.445 | 0.000481 | - | epa.gov |
Note: For an interactive experience, this data would typically be presented in a dynamic table on a web platform, allowing for sorting and filtering.
Approaches to Isomer-Specific Research in Chemical Biology
The recognition of distinct biological activities among stereoisomers necessitates specialized approaches in chemical biology research. A primary focus is the precise separation and analysis of individual isomers. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), are indispensable for differentiating and quantifying cis- and trans-isomers in complex matrices hpst.czepa.govrestek.comperkinelmer.comeurl-pesticides.eu. These methods are crucial for accurate identification and quantification, especially at trace levels, ensuring reliable assessment of each isomer's presence and behavior restek.com.
Furthermore, the development of stereoselective synthesis methodologies is paramount for obtaining pure isomers for detailed biological studies organic-chemistry.orgnih.govresearchgate.netrsc.org. By synthesizing specific isomers, researchers can systematically investigate their individual biological activities and elucidate the precise molecular mechanisms underlying their effects. This approach enables comprehensive structure-activity relationship (SAR) studies, revealing how the subtle spatial arrangement of atoms in this compound influences its interaction with target enzymes like acetylcholinesterase researchgate.net. The goal in modern chemical biology and pesticide development is often to develop single stereoisomer products to maximize desired biological activity and minimize unintended environmental or toxicological impacts from less active or inactive isomers epa.govresearchgate.net.
Synthetic Methodologies and Derivative Chemistry of Cis Bidrin
Strategies for cis-Bidrin Synthesis
While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, the synthesis of organophosphate compounds, in general, often involves the reaction of a phosphorus oxychloride or a related phosphorus halide with alcohols or phenols, followed by reaction with an amine or other nucleophile to form the final structure. unl.edu The synthesis of related organophosphate insecticides and metabolites provides insight into potential strategies. For instance, the synthesis of SD 9129, a metabolite of Bidrin, involved the synthesis of 3-hydroxy-N-methylcrotonamide dimethyl phosphate (B84403), suggesting pathways involving modifications to the amide portion of the molecule. oup.com Another related compound, crotoxyphos, is reported to be prepared via a reaction sequence involving methyl acetoacetate (B1235776) and trimethyl phosphite. epa.gov
Investigation of Derivatization Pathways and Novel Analogs
Research has investigated the metabolic and degradation pathways of this compound, which can be considered as derivatization in a biological or environmental context. Studies using radiolabeled Bidrin (³²P and ¹⁴C) in rats and cotton plants revealed oxidative demethylation of the toxicant to its equally toxic N-methyl derivative (Azodrin, monocrotophos). researchgate.netresearchgate.net This indicates a key metabolic derivatization pathway involving the cleavage of a methyl group from the dimethylamide functionality. Further hydrolysis of these compounds leads to various phosphorus-containing metabolites, including dimethyl phosphate, Bidrin acid, desmethyl Bidrin acid, monomethylphosphate, and inorganic phosphate. nih.gov
In cotton plants, hydrolysis products identified included O-desmethyl Bidrin, O-desmethyl Bidrin acid, dimethyl phosphoric, monomethyl phosphoric, and phosphoric acid. nih.gov The formation of these metabolites highlights the susceptibility of the phosphate ester bonds and the amide group to hydrolysis and oxidative processes.
The synthesis of analogs has also been pursued in related fields, such as the creation of cis-restricted triazole analogues of combretastatin (B1194345) A-4, demonstrating strategies for maintaining specific geometric configurations in novel compounds for biological evaluation. mdpi.com While this example is not directly related to this compound's chemical class, it illustrates the broader chemical research into synthesizing compounds with specific cis configurations.
Characterization of Synthetic Products and Byproducts in Research Contexts
Characterization of this compound and its related synthetic products and byproducts in research contexts often employs analytical techniques capable of separating and identifying organophosphate compounds and their metabolites. Gas chromatography (GC) is a common technique used for the determination of nitrogen-containing compounds, which would be relevant for analyzing this compound and its amide-containing derivatives. dntb.gov.uaepa.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying components in technical-grade pesticides, including predicted impurities based on theoretical synthesis studies. epa.gov
Studies on the metabolism of Bidrin in rats and cotton plants utilized radiometric techniques with ³²P and ¹⁴C labels to trace the fate of the compound and identify metabolites. researchgate.netresearchgate.net This approach allows for the detection and quantification of various transformation products, even at low concentrations.
The analysis of technical-grade pesticides has shown the presence of numerous by-products or impurities. epa.gov Identifying these impurities is crucial in research to understand the composition of the synthesized material and potential side reactions that occur during synthesis. Theoretical evaluations of synthesis schemes can predict possible by-products based on potential reaction pathways, which can then be confirmed using analytical methods like GC-MS. epa.gov
Research on the degradation of organophosphorus insecticides like phosmet (B1677707) has utilized techniques such as vacuum ultraviolet photoionization aerosol time-of-flight mass spectrometry (VUV-ATOFMS) to identify degradation products, demonstrating advanced methods for characterizing transformation products in complex matrices. researchgate.net
Identified Metabolites and Degradation Products of this compound in Research
Based on research using radiolabeled Bidrin in biological systems (rats and cotton plants), several metabolites and degradation products have been identified:
| Compound Name | Origin (System) | Type of Transformation |
| N-methyl Bidrin (Azodrin) | Rat, Cotton | Oxidative Demethylation |
| Dimethyl phosphate | Rat, Cotton | Hydrolysis |
| Bidrin acid | Rat | Hydrolysis |
| Desmethyl Bidrin acid | Rat | Hydrolysis |
| Monomethylphosphate | Rat, Cotton | Hydrolysis |
| Inorganic phosphate | Rat, Cotton | Hydrolysis |
| O-desmethyl Bidrin | Cotton | Hydrolysis |
| O-desmethyl Bidrin acid | Cotton | Hydrolysis |
Mechanistic Studies of Cis Bidrin Action
Biochemical Mechanisms of Cholinesterase Inhibition by cis-Bidrin
This compound, also known as dicrotophos (B1670484), is a well-established organophosphate insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. The interaction between this compound and cholinesterase is characterized by a specific and complex kinetic profile.
Enzyme-Inhibitor Interaction Kinetics
The inhibition of acetylcholinesterase by organophosphates like this compound is a time-dependent and irreversible process that can be described by a series of kinetic constants. These include the bimolecular rate constant (kᵢ), the phosphorylation constant (kₚ), and the dissociation constant (Kₐ). While specific kinetic values for this compound are part of ongoing research to be determined, the general mechanism involves the formation of a reversible enzyme-inhibitor complex followed by the phosphorylation of a serine residue in the active site of the enzyme, leading to its inactivation regulations.gov.
Comparative Inhibition Patterns with Related Organophosphates
The inhibitory potency of this compound can be understood by comparing its effects with those of structurally similar organophosphates. Studies have shown that this compound is a potent cholinesterase inhibitor, though its relative toxicity can vary compared to other compounds.
For instance, in a comparative study, chlorpyrifos was found to be more toxic than monocrotophos (B1676717), a closely related organophosphate to this compound. The LC₅₀ values for chlorpyrifos and monocrotophos in subterranean termites were 0.046 and 0.148 µg/cm², respectively, indicating that chlorpyrifos is approximately 3.22 times more toxic nih.gov. In vitro studies further revealed that the I₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for chlorpyrifos against AChE was 8.75 times that of monocrotophos, suggesting a more potent inhibition by chlorpyrifos nih.gov.
Another study comparing the acute neurotoxicity of several organophosphates found that mevinphos was up to 4-fold more toxic to young rats than monocrotophos, dicrotophos (this compound), and phosphamidon. The latter three compounds showed a smaller, less than 2-fold, increase in toxicity in young rats compared to adults nih.gov. These comparisons highlight the chemical-specific nature of organophosphate toxicity and the importance of considering the specific compound and developmental stage in assessing risk.
Interactive Table: Comparative Toxicity of Organophosphates
| Compound | Organism | Metric | Value | Reference |
| This compound (Dicrotophos) | Young Rat | Relative Toxicity | Moderately more toxic than in adults (<2-fold) | nih.gov |
| Monocrotophos | Young Rat | Relative Toxicity | Moderately more toxic than in adults (<2-fold) | nih.gov |
| Mevinphos | Young Rat | Relative Toxicity | Up to 4-fold more toxic than in adults | nih.gov |
| Phosphamidon | Young Rat | Relative Toxicity | Moderately more toxic than in adults (<2-fold) | nih.gov |
| Chlorpyrifos | Subterranean Termite | LC₅₀ | 0.046 µg/cm² | nih.gov |
| Monocrotophos | Subterranean Termite | LC₅₀ | 0.148 µg/cm² | nih.gov |
| Chlorpyrifos | Subterranean Termite | I₅₀ (in vitro) | 8.75 times more potent than monocrotophos | nih.gov |
Cellular and Molecular Targets of this compound (beyond cholinesterases in research)
Some studies indicate that organophosphates, including monocrotophos and dicrotophos (this compound), may interact with nicotinic acetylcholine receptors (nAChRs) dtic.mil. This interaction is distinct from the inhibition of acetylcholinesterase and suggests a direct effect on the receptor itself. The nature of this interaction, whether it is agonistic or antagonistic, and its toxicological significance require further investigation. Other organophosphates have been shown to block the open channel of muscle-type nAChRs and induce receptor desensitization oup.com.
Mechanisms of Synergistic Interactions with this compound
The toxicity of this compound can be significantly enhanced when it is co-administered with certain other chemicals known as synergists. These compounds may not be toxic on their own but can potentiate the effects of insecticides by interfering with the natural detoxification mechanisms of the target organism.
Molecular Basis of Synergist Action on this compound Metabolism
The primary mechanism by which synergists enhance the toxicity of organophosphates like this compound is through the inhibition of metabolic enzymes responsible for detoxification europa.eunih.gov. The two main classes of enzymes targeted by common synergists are cytochrome P450 monooxygenases (P450s) and esterases publichealthtoxicology.com.
Piperonyl butoxide (PBO) is a well-known synergist that primarily acts by inhibiting cytochrome P450 enzymes publichealthtoxicology.comnih.govselleckchem.com. These enzymes are crucial for the oxidative metabolism of a wide range of xenobiotics, including many insecticides. By inhibiting P450s, PBO prevents the breakdown of this compound, leading to a higher concentration of the active compound at its target site (acetylcholinesterase) and a prolonged duration of action cabidigitallibrary.orgtaylorandfrancis.com.
Another important class of synergists includes compounds like S,S,S-tributyl phosphorotrithioate (DEF), which are potent inhibitors of esterases researchgate.net. Esterases play a significant role in the hydrolytic detoxification of many organophosphate insecticides. By inhibiting these enzymes, DEF also prevents the breakdown of this compound, thereby increasing its effective concentration and toxicity nih.gov.
Comparative Analysis of Synergistic Agents
The effectiveness of a synergist is dependent on the specific insecticide and the primary metabolic pathways involved in its detoxification in the target organism. Different synergists will have varying degrees of efficacy depending on which enzymatic system is more critical for breaking down a particular pesticide.
For organophosphates, both oxidative (cytochrome P450-mediated) and hydrolytic (esterase-mediated) pathways can be important for detoxification nih.gov. Therefore, both PBO and DEF can be effective synergists for this compound. The choice of synergist and the resulting synergistic ratio (the factor by which the toxicity of the insecticide is increased) will depend on the relative importance of these pathways in the target pest species.
For example, in some insects, P450-mediated metabolism may be the dominant route of detoxification for a particular organophosphate, making PBO a more effective synergist. In other species, esterase-mediated hydrolysis may be more critical, in which case DEF would be more potent. Comparative studies are essential to determine the most effective synergist for a given insecticide and target pest, which can have significant implications for pest management strategies and for understanding the mechanisms of insecticide resistance.
Metabolism and Biotransformation of Cis Bidrin
Metabolic Pathways in Biological Systems
The metabolism of cis-Bidrin involves several key enzymatic reactions that modify the parent compound, leading to the formation of various metabolites. These pathways are generally similar across different species, although quantitative differences in reaction rates and the prevalence of specific metabolites can occur nih.govnih.gov.
Oxidative Demethylation and Azodrin Formation
One of the significant metabolic pathways for this compound is oxidative demethylation. This process involves the removal of a methyl group, often mediated by cytochrome P450 enzymes nih.govuni.lu. A key outcome of this pathway is the formation of Azodrin (monocrotophos), which is the N-demethylated analog of this compound mpg.defishersci.co.ukfishersci.comuni.luuni.lu. The transformation of this compound to Azodrin can occur via the intermediate formation of N-hydroxymethyl Bidrin fishersci.co.ukuni.lu. Azodrin itself is a potent acetylcholinesterase inhibitor and is also a registered insecticide fishersci.co.uk. The formation of Azodrin from Bidrin is considered an important degradation route fishersci.co.uk. While monocrotophos (B1676717) is readily formed in plants, its formation in animals may not be as significant uni.luwikipedia.org.
Hydrolysis Pathways and Products
Hydrolysis is a primary detoxification pathway for this compound in biological systems nih.govnih.gov. This reaction typically involves the cleavage of the vinyl-phosphate bond. A major hydrolysis product is dimethyl phosphate (B84403) nih.govfishersci.co.ukuni.lunih.gov. Other hydrolysis products that have been identified include N,N-dimethylacetoacetamide nih.govfishersci.co.ukuni.luuni.lu. Studies in cotton plants have also identified O-desmethyl Bidrin, O-desmethyl Bidrin acid, monomethyl phosphoric acid, and inorganic phosphoric acid as hydrolysis products uni.lu. The rate of hydrolysis can be influenced by factors such as pH and temperature fishersci.co.ukuni.lu.
Formation of Conjugates and Further Degradation Products
Beyond oxidative and hydrolytic reactions, this compound and its metabolites can undergo further transformations, including conjugation. Conjugation reactions, particularly prominent in plants, involve the attachment of endogenous molecules (such as sugars) to the pesticide or its metabolites, increasing their water solubility and facilitating their sequestration or excretion nih.govfishersci.co.uk. Conjugates formed in plants can be further degraded, potentially through the loss of dimethyl-phosphate fishersci.co.uk. A notable water-soluble metabolite observed in plants has been identified as a glycoside of the N-hydroxymethyl derivative wikipedia.org. Additional degradation products, such as acetone, carbon dioxide, methanol, and methylamines, can be formed under certain conditions, such as alkaline hydrolysis mpg.de. Unextractable residues can also account for a portion of the applied compound in soil and biological tissues fishersci.co.uknih.gov.
Here is a summary of key metabolic pathways and products:
| Metabolic Pathway | Key Reaction | Primary Metabolites | Biological Systems |
| Oxidative Demethylation | Removal of N-methyl group, often via N-hydroxymethyl intermediate | Azodrin (Monocrotophos), N-hydroxymethyl Bidrin | Mammals, Insects, Plants nih.govmpg.defishersci.co.ukfishersci.comuni.luuni.lu |
| Hydrolysis | Cleavage of vinyl-phosphate bond | Dimethyl phosphate, N,N-dimethylacetoacetamide, O-desmethyl Bidrin, O-desmethyl Bidrin acid, Monomethyl phosphoric acid, Phosphoric acid | Mammals, Insects, Plants nih.govfishersci.co.ukuni.lunih.gov |
| Conjugation | Attachment of endogenous molecules | Glycosides (e.g., of N-hydroxymethyl Azodrin), other conjugates | Plants fishersci.co.ukuni.luwikipedia.org |
| Further Degradation | Various reactions (e.g., hydrolysis of conjugates, breakdown of fragments) | Unsubstituted amide, N-methylacetoacetamide, 3-hydroxy-N,N-dimethylbutyramide, Acetone, CO2, Methanol, Methylamines, Unextractable residues | Various nih.govfishersci.co.ukfishersci.comuni.lunih.govwikipedia.orgmpg.de |
(Note: This table is a summary based on the text and is intended for illustrative purposes of the metabolic pathways and products discussed.)
Biotransformation in Specific Organisms
The biotransformation of this compound has been investigated in detail in various organisms, providing insights into species-specific differences and the fate of the compound in different biological contexts. While the general metabolic pathways are often conserved, the rates and extent of these transformations can vary.
Insect Metabolism Studies (e.g., Musca domestica, Heliothis zea)
Studies on the metabolism of this compound in insects, such as Musca domestica (house flies) and Heliothis zea (bollworms), have demonstrated the occurrence of key metabolic pathways. Oxidative demethylation leading to the formation of Azodrin (SD 9129) has been observed in house flies uni.lu. Detoxification mechanisms are active in insects and contribute to the breakdown of the insecticide uni.lu. Research has also been conducted on the absorption and metabolism of this compound in boll weevils and cotton plants uni.lu.
Plant Metabolism Studies (e.g., Cotton, Bean Plants, Okra)
The metabolism of this compound in plants, including economically important crops like cotton and bean plants, has been extensively studied mpg.deuni.luuni.luuni.luwikipedia.orgmpg.deuni.lu. In cotton plants, this compound undergoes oxidative demethylation to form Azodrin uni.lu. Research has identified a range of phosphorus-containing metabolites in cotton, with one study reporting nine such metabolites uni.lu. Another study focusing on bean plants identified four organophosphate metabolites uni.lu. A major metabolite found in treated plants was not fully characterized but retained a significant portion of the original this compound molecule mpg.de. Conjugation is a significant process in plants, leading to the formation of water-soluble metabolites, such as a glycoside of the N-hydroxymethyl derivative fishersci.co.ukuni.luwikipedia.org. Monocrotophos (Azodrin) is recognized as a metabolite in plants uni.lu.
Here is a summary of metabolite detection in selected organisms:
| Organism | Parent Compound | Detected Metabolites (Examples) | References |
| Rats | This compound | Dimethyl phosphate, Azodrin, Hydroxymethyl Bidrin, Hydroxymethyl Azodrin, Desmethyl Azodrin, N-methylacetoacetamide, 3-hydroxy-N,N-dimethylbutyramide, Unsubstituted amide, Monomethylphosphate, Phosphoric acid, Bidrin acid, desmethyl Bidrin acid | nih.govuni.lunih.gov |
| Goats | This compound | Trace amounts of Bidrin, Azodrin, N-hydroxymethylamide analog of Azodrin, unsubstituted amide. Labeled compound in milk. | uni.lunih.gov |
| House Flies | This compound | Azodrin (SD 9129) | uni.lu |
| Cotton Plants | This compound | Azodrin, O-desmethyl Bidrin, O-desmethyl Bidrin acid, Dimethyl phosphoric acid, Monomethyl phosphoric acid, Phosphoric acid, Conjugates, Unidentified major metabolite | mpg.defishersci.co.ukuni.luuni.luuni.lu |
| Bean Plants | This compound | Four organophosphate metabolites | uni.lu |
(Note: This table is a summary based on the text and is intended for illustrative purposes of metabolite detection in different organisms.)
Soil Microbial Metabolism and Degradation
Microbial activity plays a significant role in the degradation of this compound in soil. Studies indicate that this compound is rapidly detoxified in soil, with microbial metabolism being a primary route of its decomposition oup.comoup.comepa.gov. In soil-inoculated systems, a substantial loss of the initial this compound concentration (approximately 95%) has been observed within 12 days, largely attributed to microbial metabolic processes epa.gov. The degradation of this compound in most soils is generally rapid, with reported half-lives typically ranging from 3 to 15 days, primarily driven by microbial activity epa.gov.
One key metabolic pathway in soil involves the initial conversion of this compound to Azodrin (3-hydroxy-N-methyl-cis-crotonamide dimethyl phosphate). This transformation occurs via an intermediate, hydroxymethyl Bidrin epa.gov. Azodrin is a notable metabolite and is considered highly toxic; it also exhibits slightly greater persistence in soil compared to the parent compound, this compound oup.comoup.comepa.gov.
In addition to the formation of Azodrin, other degradation routes in soil include the hydrolysis of the phosphate ester bond, leading to the formation of N,N-dimethyl-acetoacetamide, which can undergo further degradation epa.govorst.edu. The dimethylamino group of dicrotophos (B1670484) can also be converted to an N-oxide, followed by transformation to CH2OH and aldehyde groups, and subsequent degradation through demethylation and hydrolysis orst.edu. N,N-dimethylbutyramide has been identified as a major metabolite under both aerobic and anaerobic soil conditions orst.edu.
The importance of microbial activity in soil degradation is highlighted by observations that the detoxication of this compound is considerably reduced in sterilized or air-dry soil, conditions that inhibit or minimize microbial populations oup.comoup.com.
Influence of Environmental and Biological Factors on Metabolic Rates
The rate and extent of this compound metabolism and degradation in soil are influenced by a variety of environmental and biological factors. Key environmental factors include soil type, composition, pH, and moisture content usda.gov.
Soil type significantly affects this compound persistence. Field studies comparing different soil types have shown variations in residue levels over time, suggesting that soil composition influences degradation rates usda.gov. For instance, there is a possibility of more rapid degradation by microbial agents in organic soils compared to mineral soils usda.gov. The adsorption of this compound to soil organic matter can slow down its dissipation, particularly in soils with high organic content (above 6.5%) epa.gov. The rate of downward movement of the compound has also been observed to be faster in mineral soil than in organic soil usda.gov.
Soil moisture content is another critical factor affecting persistence, with the insecticide demonstrating greater persistence in dry soil and lower persistence in soils with high moisture levels scispace.com.
The pH of the soil and aqueous environments influences hydrolysis rates orst.edu. While this compound appears to degrade more quickly at extremely basic pH (9-12), hydrolysis is slower under neutral or acidic conditions (pH 2.5-7.0) epa.gov. Studies in buffer solutions show pH-dependent half-lives, with longer persistence at lower pH values (e.g., 117 days at pH 5 compared to 28 days at pH 9) orst.edu. However, hydrolysis at near-neutral pH under typical ambient temperatures may not be a rapid process epa.gov.
Temperature also plays a role in the stability of this compound. At cooler temperatures, the compound has shown longer stability periods at various pH levels epa.gov.
Biological factors, particularly the presence and activity of soil microorganisms, are paramount oup.comepa.govepa.govepa.gov. Conditions that inhibit microbial activity, such as soil sterilization or drying, lead to reduced dissipation rates of this compound oup.comepa.gov. Furthermore, the presence of certain chemical substances, including some soil fumigants and fungicides, has been observed to stabilize this compound in soil, likely by affecting microbial populations or enzymatic activities responsible for degradation oup.comoup.com.
The interaction of this compound with the soil matrix and its microbial inhabitants, coupled with prevailing environmental conditions, collectively determines its fate and persistence in the soil environment.
Environmental Fate and Degradation Dynamics of Cis Bidrin
Photodegradation Studies
Photodegradation can be a significant pathway for the transformation of pesticides in the environment, particularly on surfaces exposed to sunlight. For cis-Bidrin, studies on photodegradation have been noted, although detailed data can be limited. Early reports mentioned a photodegradation study where no degradation was observed after 4 hours of sunlamp exposure on glass slides, but this report lacked specific data. epa.gov The U.S. EPA has indicated the requirement for photodegradation studies in water and soil for terrestrial uses of dicrotophos (B1670484) (Bidrin), emphasizing the need for studies using radioisotopic or comparable techniques under natural or simulated sunlight conditions (>280 nm). epa.gov The identity of photodegradation products in soil and water has also been identified as necessary data. epa.gov
Hydrolytic Degradation in Aquatic Systems
Hydrolysis is a key process influencing the fate of many pesticides in aquatic environments. The stability of this compound in water is influenced by pH and temperature. Studies have shown that dicrotophos appears to degrade more rapidly under alkaline conditions (pH 9-12) compared to neutral or acidic pH (2.5-7.0). epa.gov At elevated temperatures or extreme pH, half-lives ranged from less than one to 160 hours. epa.gov At cooler temperatures, this compound demonstrated greater stability. For instance, at 38°C, it was stable for >40 to >80 days, and at room temperature, it was stable for 100 days at pH 1.1 and pH 9.1. epa.gov However, the stability at room temperature at pH 5 and 7 was noted as undefined in some earlier reviews. epa.gov Another source indicates that at 20°C, 50% hydrolysis occurs in 88 days at pH 5 and in 23 days at pH 9, and that the half-life of an aqueous solution at 38°C and pH 9.1 is 50 days, while at pH 1.1 it is 100 days. nih.gov Despite some data suggesting stability, the EPA has previously stated that submitted hydrolysis data indicated Bidrin as stable to hydrolysis, while also noting that hydrolysis in natural waters might supplement studies in distilled water. epa.gov
| Condition | Temperature (°C) | pH | Half-life (approximate) | Source |
| Aqueous solution | 38 | 9.1 | 50 days | nih.gov |
| Aqueous solution | 38 | 1.1 | 100 days | nih.gov |
| Aqueous solution | 20 | 5 | 88 days (50% hydrolysis) | nih.gov |
| Aqueous solution | 20 | 9 | 23 days (50% hydrolysis) | nih.gov |
| Elevated temperature/Extreme pH | - | 9-12 | <1 to 160 hours | epa.gov |
| Cooler temperature | 38 | 1.1 | >40 to >80 days | epa.gov |
| Cooler temperature | Room Temp | 9.1 | 100 days | epa.gov |
Adsorption and Leaching in Soil Matrices
The interaction of this compound with soil matrices, particularly through adsorption and subsequent leaching, is influenced by soil properties such as organic matter content. This compound adsorbs to organic matter, which can slow down its dissipation in soils with high organic content, especially above 6.5% organic matter. epa.gov Based on Koc values of 16-188, dicrotophos (which includes this compound) is expected to have very high to moderate mobility in soil. nih.gov Early, indirectly applicable data suggested easy movement of Bidrin through 3 inches of soil, although this was considered insufficient to fully define its movement. epa.gov The potential for leaching is a concern, particularly in areas where the chemical is used and leaching is likely to occur. epa.gov The absence of valid leaching data has been a point raised in regulatory reviews. epa.gov
Microbial Degradation Processes in Environmental Compartments
Microbial activity plays a significant role in the degradation of this compound in environmental compartments, particularly in soil. Bidrin appears to be degraded by microbial activity. epa.gov In an in vitro, soil-inoculated system, a significant portion of the initial dicrotophos (95%) was lost within 12 days, indicating relatively rapid microbial breakdown under favorable conditions. epa.gov
Role of Specific Microbial Populations (e.g., Bacillus sp., Actinomycetes, Pseudomonads)
Specific microbial populations are known to be involved in the degradation of organophosphate compounds. While general studies indicate the role of bacteria such as Flavobacterium sp., Pseudomonas sp., Bacillus sp., and Acinetobacter radioresistens in degrading organophosphates like methyl parathion (B1678463), direct, detailed information specifically on the degradation of this compound by Bacillus sp., Actinomycetes, or Pseudomonads in the provided sources is limited. researchgate.net However, the EPA has indicated the need for studies to determine the effects on common pesticide degraders such as Bacillus sp., actinomycetes, pseudomonads, and coryneform bacteria. epa.gov One source mentions that dicrotophos is degraded by Pseudomonads in soil, with a half-life of less than 6 months. dtic.mil
Impact on Soil Microbial Functions (e.g., Nitrogen Transformations, Enzyme Activities, Carbohydrate Transformations)
Pesticides, including organophosphates, can impact soil microbial functions. General assessments of pesticide impact on soil microbial functions are considered necessary, focusing on effects on the transformations of nitrogen compounds (including nitrification, nitrogen fixation, and denitrification), pesticide degradative enzyme activities, general soil enzyme activities (such as dehydrogenase and phosphatase), and carbohydrate transformations. epa.gov Early screening tests for activity to microorganisms alluded to no effect except on Erwinia caratovora, but the data was not provided and the tests were considered unsatisfactory as indicators of lack of effect on important soil microbial functions. epa.gov Agrochemicals in general can negatively affect soil microbial functions and biochemical processes, altering the diversity and composition of beneficial microbial communities, which can unfavorably impact plant growth. unifi.itresearchgate.net
Persistence of this compound and its Metabolites in Environmental Systems
The persistence of this compound and its metabolites in environmental systems is a critical aspect of its environmental fate. Dissipation of parent Bidrin in soil can be relatively short, particularly where microbial activity is not inhibited. epa.gov However, factors like adsorption to organic matter can slow down this dissipation. epa.gov
An important aspect of this compound degradation is its conversion to metabolites, some of which can be more persistent or toxic than the parent compound. Oxidative degradation of Bidrin can produce cholinesterase-inhibiting products that persist longer than the parent compound. epa.gov One important degradation route involves the initial degradation of Bidrin to form Azodrin (N-methyl Bidrin) via hydroxy-methyl Bidrin. epa.govepa.gov Azodrin can be more toxic than Bidrin to several organisms and is also a registered insecticide. epa.govepa.gov Other degradation routes involve the hydrolysis of the phosphate (B84403) group, yielding N,N-dimethyl-acetoacetamide, which undergoes further degradation. epa.gov In plants, conjugates can form and be further degraded by the loss of dimethyl-phosphate. epa.gov
While parent Bidrin may be rapidly lost in soil (e.g., 3-7 days), Azodrin also degrades quickly but not as fast as Bidrin (e.g., 6-18 days). epa.gov The persistence of Bidrin can be greater than that of Azodrin under some circumstances, and conversion to products other than Azodrin can occur. epa.govepa.gov
In aquatic systems, persistence can be influenced by hydrolysis rates, which vary with pH and temperature. epa.govnih.gov Persistence in soils, sediments, and aquatic systems has been described as "very persistent" in some contexts, and resistant to microbial degradation, although other sources indicate relatively short dissipation in soil under certain conditions. epa.govdtic.mil The presence of bound or unextractable residues that degrade over time has also been noted. epa.gov
| Environmental Compartment | Persistence/Degradation Characteristics | Key Influencing Factors |
| Soil | Relatively short dissipation of parent (3-7 days) under favorable microbial conditions; can be very persistent. epa.govdtic.mil | Microbial activity, adsorption to organic matter. epa.govdtic.mil |
| Aquatic Systems | Persistence influenced by hydrolysis; can be very persistent. epa.govnih.govdtic.mil | pH, temperature. epa.govnih.gov |
| Metabolites (e.g., Azodrin) | Can persist longer than the parent compound; cholinesterase-inhibiting. epa.govepa.gov | Degradation pathways, environmental conditions. |
Target Organism Interactions and Resistance Mechanisms in Research
Molecular Mechanisms of Insecticide Resistance to Organophosphates
Organophosphate insecticides, including cis-Bidrin, primarily exert their toxicity by inhibiting acetylcholinesterase (AChE), a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) wikipedia.orgresearchgate.net. Resistance to organophosphates often involves modifications to this interaction. Common molecular mechanisms of organophosphate resistance include alterations in the target enzyme (AChE) and enhanced metabolic detoxification by various enzyme systems nih.govacs.orgresearchgate.netpjoes.com.
Specific Resistance Mechanisms Evolved Against this compound
While general mechanisms of organophosphate resistance apply to this compound, specific adaptations against this compound have been observed in various insect species. These mechanisms primarily involve enzymatic detoxification and target site modifications.
Enzymatic Detoxification Pathways (e.g., Esterases, Cytochrome P450 Monooxygenases)
Enzymatic detoxification plays a significant role in resistance to many insecticides, including organophosphates. Esterases, cytochrome P450 monooxygenases (P450s), and glutathione (B108866) S-transferases (GSTs) are major enzyme families involved in breaking down or modifying insecticide molecules into less toxic forms mdpi.comusm.mymdpi.comnih.gov. Increased activity or altered forms of these enzymes can lead to enhanced metabolism of this compound, reducing the amount that reaches the target site acs.orgpjoes.com. Studies have shown that overexpression or changes in the activity of carboxylesterases (a type of esterase) and P450s are frequently associated with organophosphate resistance researchgate.netresearchgate.netpjoes.com.
Target Site Insensitivity (e.g., Acetylcholinesterase Modifications)
Target site insensitivity involves structural changes in the protein that the insecticide binds to, reducing the insecticide's ability to inhibit its function nsf.govnih.govmdpi.compjoes.com. For organophosphates like this compound, this often means modifications to the acetylcholinesterase enzyme itself. Point mutations in the ace gene, which encodes AChE, can lead to an altered enzyme with reduced sensitivity to organophosphate binding nih.govmdpi.comresearchgate.netpjoes.comnih.gov. These mutations can occur in the vicinity of the active site, affecting the binding affinity or the catalytic efficiency of the inhibited enzyme nsf.govnih.govnih.gov. For example, specific amino acid substitutions in AChE have been linked to organophosphate resistance in various insect species researchgate.netpjoes.comnih.gov.
Cross-Resistance Patterns and Their Implications for Pest Management Research
Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, even if the insect population has not been directly exposed to the latter compounds researchgate.netannualreviews.org. This phenomenon is particularly relevant in pest management as it can limit the effectiveness of alternative control strategies. Resistance to this compound, as an organophosphate, can lead to cross-resistance to other organophosphates due to shared detoxification pathways or similar target site modifications annualreviews.org. Understanding these cross-resistance patterns is crucial for designing sustainable pest management programs that involve the rotation or combination of insecticides with different modes of action researchgate.net. Research into the specific mechanisms conferring resistance to this compound can help predict potential cross-resistance to other compounds and inform strategies to mitigate its impact.
Genetic Basis of Resistance
Insecticide resistance, including resistance to this compound, has a genetic basis researchgate.netscispace.com. Resistance traits are heritable and are often linked to specific genes or sets of genes researchgate.netmdpi.compjoes.com. The evolution of resistance involves the selection of individuals carrying advantageous mutations or gene amplifications that confer the ability to survive insecticide exposure nih.govmdpi.compjoes.com. Mechanisms such as gene amplification of esterase genes or mutations in the ace gene are well-documented examples of the genetic basis of organophosphate resistance nsf.govnih.govpjoes.com. Research into the genetic basis of this compound resistance can involve identifying the specific genes and mutations responsible, determining their mode of inheritance, and understanding the genetic architecture of resistance in different pest populations researchgate.net. This information is vital for developing molecular diagnostic tools to monitor resistance frequency and distribution, and for implementing targeted resistance management strategies mdpi.com. Changes in cis-regulatory elements can also play a role in driving metabolic resistance by affecting the expression levels of detoxification enzymes nih.govnih.gov.
Analytical Methodologies for Cis Bidrin and Its Metabolites
Gas Chromatographic (GC) Techniques
Gas chromatography has been a primary technique for the analysis of organophosphorus pesticides like cis-Bidrin due to its high resolution and sensitivity. The method of choice often involves a phosphorus-specific detector to enhance selectivity and reduce matrix interference.
For the analysis of related organophosphates, such as monocrotophos (B1676717), gas-liquid chromatography (GLC) equipped with a flame photometric detector (FPD) is considered a preferred method based on its accuracy, specificity, and speed. inchem.org The FPD is highly selective for phosphorus- and sulfur-containing compounds, making it ideal for analyzing this compound in complex environmental and biological matrices. Another detector that has been employed for similar compounds is the thermionic detector. inchem.org
Modern approaches frequently utilize gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govusda.govgcms.czreading.ac.uk This technique offers superior selectivity and sensitivity, allowing for the confirmation of the analyte's identity based on its mass spectrum and retention time. usda.gov In GC-MS/MS, the sample is first separated on a capillary column, then the parent ion of the target analyte is selected in the first quadrupole, fragmented, and specific product ions are monitored in the second quadrupole. gcms.cz This multiple reaction monitoring (MRM) approach significantly improves the signal-to-noise ratio and allows for detection at very low levels.
Typical chromatographic conditions involve a capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column, with a programmed temperature ramp to ensure the separation of analytes. nih.gov
Table 1: Example of GC System Parameters for Pesticide Analysis
| Parameter | Setting |
|---|---|
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 70°C, ramped to 285°C |
| Detector | Mass Spectrometer (MS/MS) or Flame Photometric Detector (FPD) |
This table represents typical parameters and may be optimized for specific applications. gcms.cznih.gov
Spectrophotometric Techniques
Spectrophotometric methods, while often less specific than chromatographic techniques, have been historically used for the quantification of this compound. These methods are typically based on the measurement of light absorption after a specific chemical reaction or based on the inherent absorbance of the molecule at a certain wavelength.
One documented method involves extracting dicrotophos (B1670484) from samples, and after appropriate cleanup, analyzing the aliquots spectrally at a wavelength of 240 nm. epa.govepa.gov The concentration is then determined by comparing the absorbance to a standard curve, after correcting for any background absorbance from a soil blank. epa.govepa.gov
Another approach utilizes infrared (IR) spectroscopy. After extraction with chloroform (B151607) and solvent exchange to carbon tetrachloride, the concentration of dicrotophos has been quantified by measuring the intensity of IR peaks at 930 cm⁻¹ and 1,125 cm⁻¹. epa.govepa.gov As with UV-Vis spectrophotometry, quantification is achieved by comparison against a standard curve. epa.govepa.gov The recovery for this IR method was reported to be between 90 and 95%. epa.govepa.gov
Radiochemical Assays (e.g., using P32, C14 labeling)
Radiochemical assays are indispensable tools for conducting metabolism and environmental fate studies of pesticides like this compound. By labeling the molecule with a radioactive isotope, such as Phosphorus-32 (³²P) or Carbon-14 (¹⁴C), researchers can trace the movement, degradation, and excretion of the compound in various systems, including soil, plants, and animals. epa.gov
These studies are crucial for identifying degradation routes, such as the conversion of Bidrin to its N-methyl analog, Azodrin (monocrotophos). epa.gov The general principle of these assays involves introducing the radiolabeled this compound into the test system. After a specific incubation or exposure period, samples are collected and processed. The parent compound and its metabolites are typically separated using a chromatographic technique like HPLC or thin-layer chromatography (TLC). The amount of radioactivity in each separated fraction is then quantified using methods such as liquid scintillation counting. This allows for the determination of the concentration of the parent compound and each metabolite, providing a detailed picture of the metabolic pathway.
Liquid Chromatography-Based Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pesticides that may be thermally unstable or not sufficiently volatile for GC analysis. For compounds similar to this compound, such as other pyrethroids and organophosphates, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.net
A typical RP-HPLC method would involve a C18 analytical column and a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water. researchgate.net Detection is often achieved using a diode-array detector (DAD) or a UV-Vis detector set at a specific wavelength where the analyte exhibits strong absorbance. researchgate.netresearchgate.net The method's performance, including the separation of isomers, can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column temperature. researchgate.net For instance, in the analysis of cypermethrin, a mobile phase of methanol/acetonitrile/water was used with UV detection at 235 nm to separate diastereomers. researchgate.net Such methods offer a simple and inexpensive way to determine pesticide residues. researchgate.net
Residue Analysis and Cleanup Procedures in Research Samples
The accurate determination of this compound residues in complex matrices like soil, water, or biological tissues requires extensive sample preparation involving extraction and cleanup steps to remove interfering co-extractives. pageplace.deresearchgate.net
Extraction: The initial step involves separating the pesticide from the sample matrix using a suitable solvent. For dicrotophos in soil, this has been achieved by blending the sample with chloroform. epa.gov In other methods for related compounds, dichloromethane (B109758) has been used. inchem.org A widely adopted modern extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which typically involves an initial extraction with acetonitrile followed by the addition of salts to induce phase separation. gcms.czeurl-pesticides.eu
Cleanup: Following extraction, the crude extract undergoes a cleanup procedure to remove fats, pigments, and other compounds that could interfere with the final analysis.
Solvent Partitioning: Dicrotophos residues have been cleaned up by transferring them from a non-polar solvent like hexane (B92381) into water. epa.gov
Column Chromatography: Adsorption chromatography is a common cleanup technique. inchem.org Columns packed with materials like Florisil, silica (B1680970) gel, or graphitized carbon black (GCB) are used to separate the analyte from interferences. gcms.czepa.govfssai.gov.in
Solid-Phase Extraction (SPE): SPE provides a more efficient and selective cleanup than classical column chromatography. Cartridges containing specific sorbents, such as PSA (primary secondary amine) or C18, are used to retain either the interferences or the analyte, which is then eluted with a small volume of solvent. nih.govresearchgate.net
Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences like lipids from fatty samples and is often used in multi-residue analysis. usda.govresearchgate.net
After cleanup, the extract is typically concentrated to a small volume before instrumental analysis. epa.gov
Validation of Analytical Methods for Research Applications
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. apvma.gov.au For research applications involving this compound, method validation ensures that the generated data are reliable, accurate, and reproducible. Key performance parameters are evaluated according to established guidelines. apvma.gov.aumhlw.go.jp
Selectivity/Specificity: This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. It is typically evaluated by analyzing blank samples to check for interferences at the analyte's retention time. mhlw.go.jp
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy and precision. apvma.gov.au For pesticide assays, this range is often 80% to 120% of the nominal concentration. apvma.gov.au
Accuracy (Trueness): Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing spiked samples at multiple concentration levels (e.g., 80%, 100%, and 120%) and calculating the percent recovery. apvma.gov.au
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Analysis conducted by different analysts, on different days, or with different equipment. mhlw.go.jp
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. eurl-pesticides.eu
Table 2: Typical Acceptance Criteria for Analytical Method Validation
| Validation Parameter | Acceptance Criterion | Source |
|---|---|---|
| Accuracy (Recovery) | 70-120% | eurl-pesticides.eu |
| 98-102% (for analyte >10% in sample) | apvma.gov.au | |
| Precision (Repeatability) | RSD ≤ 20% | eurl-pesticides.eu |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | General practice |
| Selectivity | No significant interfering peaks in blank matrix | mhlw.go.jp |
These validation parameters ensure that the analytical methodology is robust and provides high-quality data for research on this compound. apvma.gov.aumhlw.go.jp
Agrochemical Application and Systemic Activity Research
Systemic Distribution and Translocation within Plants
The systemic activity of cis-Bidrin in plants has been investigated using techniques such as radioassay with P32-labeled Bidrin. This allows researchers to trace the movement and metabolism of the insecticide within the plant tissues. Studies have shown that this compound can be absorbed and translocated within cotton, peanut, and soybean plants. epa.gov The movement of systemic pesticides in trees primarily occurs upward via the transpiration stream, leading to accumulation in leaves and needles. ufl.edu However, achieving adequately uniform distribution of Bidrin in elms has been identified as a limiting factor for consistently effective treatment. ufl.edu
The metabolism of Bidrin in plants has also been studied. In cotton, nine phosphorus-containing metabolites of Bidrin were found. ufl.edu In bean plants, only four organophosphate metabolites were reported. ufl.edu Monocrotophos (B1676717), a metabolite of dicrotophos (B1670484) (this compound), has also been shown to be metabolized in cotton plants to the hydroxymethyl derivative (SD 12657), but not to the amide (SD 11319). inchem.org The oxidative metabolic route yielding substituted crotonamides was found to be slower than the route yielding substituted phosphoric acid esters. inchem.org
Efficacy of Stem Applications
Direct application of this compound to the stems of cotton plants has been found to be a more efficient method for delivering the toxicant compared to soil injection, seed treatment, or foliar sprays. researchgate.netoup.com This method allows the systemic insecticide to be in immediate contact with the plant's vascular system. ufl.edu Stem applications have demonstrated effectiveness in controlling certain pests. pjsir.org For instance, stem treatments with Bidrin incorporated in lanolin to cotton plant stems showed substantial reductions in the numbers of developing larvae of Heliothis zea and H. virescens. cambridge.org
Research on elm trees indicated that trunk implantation of Bidrin resulted in no foliar phytotoxicity at various application rates. ufl.edu Trunk applications are considered less dependent upon soil moisture for uptake compared to soil treatments and allow for more accurate timing of the necessary concentration within the tree. ufl.edu Adequately uniform distribution in the vascular system is crucial for resolving phytotoxicity problems associated with such treatments. ufl.edu
Foliar Uptake and Distribution
While stem applications have shown high efficiency, foliar application is also a method for delivering this compound to cotton plants. regulations.gov However, studies comparing different application methods indicated that direct stem application was more efficient than foliar sprays for systemic activity in cotton plants against cotton aphids. researchgate.netoup.com Systemics generally accumulate in high concentrations in leaves and needles as they progress upward via the transpiration stream. ufl.edu
Absorption into Plant Parts
Studies have investigated the rate of absorption of Bidrin into various plant parts. epa.govepa.gov Research by Bull and Lindquist specifically focused on the absorption and metabolism of Bidrin by cotton plants. epa.gov The compound is absorbed into the body of the plant. nih.gov The distribution patterns of Bidrin and/or its metabolites in bean plants have also been studied over a four-year period. wikimedia.orgresearchgate.net The root, stem, and leaf parts of the plant were separately analyzed in studies examining uptake, translocation, and decomposition in plant cultures. bcpc.org
Efficacy Studies Against Agricultural Pests
This compound has been evaluated for its efficacy against a variety of agricultural insect pests, particularly those with piercing, sucking, or rasping mouthparts. researchgate.net Its systemic activity contributes to its effectiveness against internal feeders and pests that are difficult to reach with contact sprays.
Insecticidal Activity Against Cotton Pests (e.g., Aphis gossypii, Heliothis zea, H. virescens)
This compound has demonstrated insecticidal activity against key cotton pests. Radioassay and bioassay studies using P32-labeled Bidrin and cotton aphids (Aphis gossypii) were conducted to study the systemic activity in cotton plants. researchgate.netoup.com Direct application to the stems was found to be an efficient control method against cotton aphids. pjsir.org
Studies have also evaluated the effectiveness of stem applications of Bidrin against Heliothis zea and H. virescens larvae on cotton plants. cambridge.org Net mortalities ranging from 21 to 80 percent were observed after three days when first-instar larvae were caged on plants 3, 7, or 14 days after stem treatment with Bidrin. cambridge.org Mortality of adult H. zea provided with sucrose (B13894) solutions containing Bidrin indicated it was highly toxic. cambridge.org Systemic action translocated to the nectar of flowering plants treated with systemic insecticides like Bidrin was suggested to kill moths. cambridge.org
Control of Other Agricultural Pests (e.g., Cowpea Curculio, Leafminer, Red Cotton Bug)
Beyond cotton, this compound has shown effectiveness against other agricultural pests. Laboratory tests indicated Bidrin was very effective in controlling two-spotted spider mites and Mexican bean beetle larvae. pjsir.org
Field experiments in Kenya demonstrated that Bidrin was promising for the control of Leaf-miner larvae in coffee. tandfonline.com At a rate of 0.5 lb active ingredient per acre, Bidrin provided the same initial kill as parathion (B1678463) against Leaf-miner larvae. tandfonline.com Furthermore, larval populations on Bidrin-sprayed plots remained significantly lower than on unsprayed control plots for about five weeks after spraying, compared to about three weeks for parathion. tandfonline.com
Stem application of Bidrin to okra plants was evaluated for effectiveness against the red cotton bug, Dysdercus koenigi. pjsir.org Bidrin was found to be quite effective in controlling the bugs, with nymphs being more susceptible than adults. pjsir.org The toxicants became distributed rapidly and effectively within the plant body, reaching even the apical parts to affect the insects. pjsir.org
Bidrin has also been registered for systemic application against tree pests, although its effectiveness against bark beetles has been limited compared to other active ingredients like emamectin (B195283) benzoate. isa-arbor.comisa-arbor.com Exploratory tests with injected applications of Bidrin appeared to provide a good measure of control against Sitka-spruce weevil (Pissodes sitchensis) in young Sitka spruce. oup.com
The following table summarizes some of the efficacy findings:
| Pest Species | Host Plant | Application Method | Key Finding | Source |
| Aphis gossypii | Cotton | Stem Application | More efficient than soil injection, seed treatment, or foliar sprays for systemic activity. | researchgate.netoup.com |
| Heliothis zea | Cotton | Stem Application | Substantial reduction in developing larvae; highly toxic to adults in sucrose solutions. | cambridge.org |
| Heliothis virescens | Cotton | Stem Application | Substantial reduction in developing larvae. | cambridge.org |
| Leaf-miner larvae | Coffee | Foliar Spray | Promising control; longer residual effect than parathion. | tandfonline.com |
| Dysdercus koenigi | Okra | Stem Application | Quite effective against nymphs and adults; rapid distribution within the plant. | pjsir.org |
| Two-spotted spider mites | Laboratory | Laboratory Test | Very effective. | pjsir.org |
| Mexican bean beetle larvae | Laboratory | Laboratory Test | Very effective. | pjsir.org |
| Sitka-spruce weevil | Sitka spruce | Injected Application | Appeared to provide a good measure of control in exploratory tests. | oup.com |
Systemic Activity in Ornamental and Tree Pests
This compound, also known as dicrotophos, has been investigated for its systemic insecticidal activity against various pests affecting ornamental plants and trees. Systemic insecticides are designed to be absorbed by the plant and translocated throughout its tissues, rendering the plant toxic to feeding insects.
Research has demonstrated the systemic action of Bidrin in several conifer species, including Sitka spruce (Picea sitchensis), Douglas-fir (Pseudotsuga menziesii), and red pine (Pinus resinosa). usda.gov Studies involving the implantation of technical Bidrin into the trunks of slash pines (Pinus elliottii) showed varying degrees of control against coneworms (Dioryctria spp.) and the slash pine seedworm (Laspeyresia anaranjada), depending on the dosage and application timing. usda.govusda.gov For instance, dosages as low as 3.4 grams of technical Bidrin per inch of tree diameter applied in early May resulted in significant reductions in coneworm and seedworm infestations on second-year cones. usda.govusda.gov A 5-gram dose applied in late April also provided good seedworm control. usda.gov
In Douglas-fir, Bidrin at concentrations ranging from 0.5% to 8.0% by weight demonstrated movement from foliage into cones. oup.com Bioassays using cone midges (Contarinia oregonesis) indicated effective translocation from the base into the tip of the cone, although not significantly from one side to the other or from the tip to the base. oup.com Foliar sprays of Bidrin also provided protection against insect-caused seed losses in Douglas-fir. cif-ifc.org
Studies on ornamental plants and trees have explored the use of systemic insecticides, including dicrotophos (Bidrin), for managing pests like calico scale (Eulecanium cerasorum). isa-arbor.com Trunk injection of dicrotophos in sweetgum trees showed significant control of calico scale in one trial, although it did not consistently reduce adult populations the following spring. isa-arbor.com Earlier efforts to protect ash trees from the Emerald Ash Borer (Agrilus planipennis) with systemic insecticides, including Bidrin, yielded inconsistent results, potentially due to limitations in product availability, application technology, and understanding of insecticide translocation and persistence in trees. bfw.gv.at
The effectiveness of systemic insecticides can be influenced by factors such as the rate of uptake and translocation by the tree, as well as the uniformity of chemical distribution within the plant's functional tissues. ufl.edu
Phytotoxicity Research in Cultivated Plants
Phytotoxicity, or toxicity to plants, is a critical aspect of evaluating agrochemicals. Research on this compound (Bidrin) has investigated its potential to cause adverse effects on cultivated plants.
Studies have shown that Bidrin can be phytotoxic to certain tree species. For example, trunk injections of Bidrin have caused injury to American elms (Ulmus americana), with the severity of phytotoxicity potentially related to the concentration of the cis-isomer. ufl.edu In Sitka spruce and Douglas-fir trees, Bidrin at certain concentrations applied via trunk injection was found to be severely phytotoxic. usda.gov Slight phytotoxicity, such as browning of old needle tips, was observed in loblolly pine seedlings treated with a 3-percent solution of Bidrin as a soil drench. usda.gov
In studies on slash pines, while some Bidrin application rates effectively controlled pests, light to moderate yellowing of needles was noted at higher dosages (10 g per inch of diameter). usda.gov However, germination tests of seeds from treated trees did not show statistically significant differences compared to untreated trees, suggesting that Bidrin, as applied in that experiment, was not phytotoxic to seed viability. usda.gov
Research on papaya seedlings indicated that certain concentrations and formulations of insecticides, including phosphates like Bidrin, could cause significant retardation of growth and serious foliar damage, such as leaf edge burning and the development of very small leaves. core.ac.uk Young leaves and growing tips were particularly susceptible to damage. core.ac.uk
Species-Specific Responses
The susceptibility of plants to Bidrin-induced phytotoxicity is species-specific. ufl.eduisa-arbor.com For instance, the tolerance of different tree species to systemic insecticides, including those chemically related to Bidrin, has been observed to vary. ufl.edu Studies have suggested an order of tree tolerance to certain systemics, with citrus being less tolerant than cherry, pear, apple, and peach, and olive showing the highest tolerance among those tested. ufl.edu While this specific study refers to dimethoate (B1670662) and its metabolite, it highlights the principle of species-specific responses to systemic organophosphates.
In the context of Bidrin, observations in Douglas-fir and Sitka spruce indicated phytotoxicity at specific concentrations and application methods. usda.gov Similarly, effects were noted on loblolly pine and American elms. usda.govufl.edu The varying responses underscore the necessity of evaluating Bidrin's phytotoxicity on a case-by-case basis for different plant species and cultivars under various environmental conditions.
Isomer-Specific Phytotoxicity
Bidrin contains cis and trans isomers. While the cis-isomer is primarily associated with insecticidal activity, research suggests that the composition of technical Bidrin, including the presence of isomers, can influence phytotoxicity. In studies with American elms, it was proposed that further purification of technical Bidrin to a higher cis-isomer content might help in overcoming some of the phytotoxicity problems observed when controlling elm bark beetles. ufl.edu This implies that the trans-isomer or other impurities present in technical formulations might contribute to adverse plant effects. However, specific detailed research focusing solely on the differential phytotoxicity of isolated this compound versus the trans-isomer was not extensively found within the search results.
Impact on Non-Target Organisms in Agricultural Ecosystems (excluding safety/toxicity, focusing on ecological interaction studies)
Evaluating the impact of agrochemicals on non-target organisms is crucial for understanding their ecological implications in agricultural ecosystems. This section focuses on studies examining the ecological interactions and effects of this compound on non-target species, excluding direct safety or toxicity profiles.
Pesticides, in general, can affect a wide range of non-target organisms, contributing to biodiversity declines. researchgate.net Less than 1% of applied pesticides may reach their target pests, with the remainder potentially impacting the surrounding environment and non-target species. nih.gov These impacts can include effects on DNA integrity, enzyme activity, growth, behavior, and reproduction in organisms like earthworms, and can disrupt learning, memory, and foraging behavior in honeybees. nih.gov Pesticides can also adversely affect population growth, reproduction, development, longevity, and consumption rates of predators and parasitoids. nih.gov
Specific to Bidrin (dicrotophos), studies have investigated its effects on beneficial insects, particularly in agricultural settings like cotton fields. Dicrotophos has a broad spectrum of activity and has been shown to be highly toxic to numerous natural enemies, including adult parasitic wasps like Cotesia marginiventris. ugacotton.comresearchgate.net However, research indicated that applications of Bidrin applied while these parasitoids were developing within their cocoons had a very limited impact on their development, and no other adverse effects were noted on wasps emerging from the cocoons. ugacotton.comresearchgate.net While developmental times for both male and female wasps were delayed by Bidrin (among other insecticides), the delay was generally less than a day. ugacotton.comresearchgate.net Survival was marginally affected, with mortality occurring in adult parasitoids within the cocoons, suggesting pupal development was not impaired. ugacotton.comresearchgate.net Longevity and lifetime fecundity of adult females were reported as unaffected by the insecticide treatment in this study. ugacotton.comresearchgate.net
In cotton field trials comparing different insecticides for tarnished plant bug control, Bidrin applications resulted in high insect mortality and exhibited residual efficacy. cotton.org While the focus of this study was pest control, the mention of beneficial insect data collected from other trials in the same source indicates that the impact on non-target beneficial insects is a consideration in the evaluation of such insecticides. cotton.org Another study evaluating insecticides for managing calico scale on landscape trees noted that trunk-injected dicrotophos did not provide significant control of calico scale in one trial, while whole-canopy sprays of another insecticide (bifenthrin) resulted in significant crawler mortality. isa-arbor.com This highlights how the application method and target pest can influence the ecological exposure and potential impact on non-target organisms in the surrounding environment.
The use of systemic insecticides like Bidrin in trees, particularly via trunk injection, can largely restrict the toxicant to the treated tree, potentially reducing exposure to non-target organisms in the surrounding area compared to broadcast sprays. ufl.edu However, the movement and distribution of the insecticide within the tree and its potential presence in pollen, nectar, or honeydew can still pose risks to pollinators and other beneficial insects that interact with the treated plant. While the provided search results touch upon the toxicity to beneficial insects in some contexts, detailed ecological interaction studies specifically focusing on this compound's effects on a wide range of non-target organisms in agricultural ecosystems beyond direct toxicity to a few tested species were not extensively available.
Data Tables
Table 1: Systemic Activity of Bidrin (Technical) in Slash Pine against Cone and Seed Pests
| Application Timing | Dosage ( g/inch DBH) | Reduction in Coneworm Infestation (%) | Reduction in Seedworm Infestation (%) |
| Early May | 3.4 | 72 usda.govusda.gov | 92 usda.govusda.gov |
| Late April | 5 | Not Specified | Good Control usda.gov |
| Mid-January | 10 | Effective Control usda.gov | Did not significantly reduce infestation usda.gov |
| Late April | 10 | Effective Control usda.gov | Virtually complete control usda.gov |
Table 2: Impact of Insecticides on Cotesia marginiventris Development and Survival (Laboratory Study)
| Insecticide Treatment | Delay in Development (Days) | Survival (%) |
| Bidrin | < 1 ugacotton.comresearchgate.net | Marginally affected ugacotton.comresearchgate.net |
| Karate Z | < 1 ugacotton.comresearchgate.net | Lowest survival (among tested) ugacotton.comresearchgate.net |
| Denim | < 1 ugacotton.comresearchgate.net | Lowest survival (among tested) ugacotton.comresearchgate.net |
| Other Tested Insecticides | Varied ugacotton.comresearchgate.net | Varied ugacotton.comresearchgate.net |
Note: Survival percentages for Bidrin and other tested insecticides were not precisely quantified in the provided snippets, only described qualitatively or relatively.
Table 3: Phytotoxicity Observations of Bidrin in Selected Tree Species
| Tree Species | Application Method | Concentration/Dosage | Observed Phytotoxicity Symptoms | Source |
| Sitka spruce | Trunk Injection | 0.5% concentration | Phytotoxic to lower branches | usda.gov |
| Douglas-fir | Trunk Injection | 0.5% concentration | Severely phytotoxic to branches | usda.gov |
| Loblolly pine | Soil Drench | 3% solution | Browning of tips of old needles (slight phytotoxicity) | usda.gov |
| American elm | Trunk Implantation | 18 g per tree | Phytotoxicity in 0-30% of foliage (May application) | ufl.edu |
| American elm | Trunk Implantation | 20 g per tree | Injury in 100% of foliage (August application) | ufl.edu |
| American elm | Trunk Implantation | 6 g per tree | 0-5% foliar injury (May application) | ufl.edu |
| Slash pine | Trunk Implantation | 10 g/inch DBH | Light to moderate yellowing of needles | usda.gov |
| Honey locust | Trunk Injection | 2 or 3 ml per inch dbh | Some yellowing and dropping of leaflets | ufl.edu |
| Honey locust | Trunk Injection | 1 ml per inch dbh | Nonphytotoxic | ufl.edu |
| Sugar maple | Basal Trunk Injection | 1 ml per injector | Brown blotchy spots on leaves throughout the crowns | ufl.edu |
| Douglas-fir cones & foliage | Foliar Spray | Increased concentration | Increased phytotoxicity of both cones and foliage | oup.com |
| Papaya seedlings | Spray | Certain concentrations & formulations | Significant growth retardation, serious foliar damage (burning, small leaves) | core.ac.uk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
